molecular formula C11H16Cl3N B12944828 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride

2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride

Cat. No.: B12944828
M. Wt: 268.6 g/mol
InChI Key: FHBBSBIIFABZMX-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine hydrochloride (CAS: 3590-07-6) is a nitrogen mustard derivative classified as a bifunctional alkylating agent. Its molecular formula is C₆H₁₄Cl₃N, with a molecular weight of 206.54 g/mol . Structurally, it features two β-chloroethyl groups attached to a central ethylamine backbone, with a 3-chlorobenzyl substituent. This compound is a hydrochloride salt, enhancing its water solubility and stability .

Nitrogen mustards like this compound are historically significant as chemical warfare agents (vesicants) due to their ability to alkylate DNA, leading to cross-linking and cytotoxicity. However, derivatives have also been explored for pharmaceutical applications, such as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-chloroethanamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen atoms, while reduction may produce a compound with a lower oxidation state.

Scientific Research Applications

2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It may be used in studies involving cellular processes and molecular interactions.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
2-Chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine hydrochloride (HN1) C₆H₁₄Cl₃N 206.54 Ethyl, two β-chloroethyl groups, 3-chlorobenzyl High alkylating activity; hydrolyzes in water to form reactive aziridinium intermediates Chemical warfare agent (vesicant), research tool for DNA alkylation studies
2-Chloro-N,N-diethylethanamine hydrochloride (HN3 analog) C₆H₁₅Cl₂N 172.10 Diethyl, one β-chloroethyl group Moderate alkylating capacity; less reactive due to fewer β-chloroethyl groups Pharmaceutical intermediate, precursor for quaternary ammonium salts
Mechlorethamine hydrochloride (HN2) C₅H₁₁Cl₂N 156.06 Methyl, two β-chloroethyl groups Rapid hydrolysis; highly reactive alkylating agent Chemotherapy (Hodgkin’s lymphoma), topical treatment for mycosis fungoides
[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride C₁₀H₁₃Cl₂NO 234.12 Ethyl, phenoxy group (3-chloro-substituted) Non-alkylating; acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) analog Research compound for neuropharmacology
2-(4-Chlorophenylthio)triethylamine hydrochloride C₁₂H₁₇Cl₂NS 282.24 Diethyl, thioether-linked 4-chlorophenyl group Sulfur-containing analog with reduced electrophilicity; stabilizes charge distribution Intermediate in organocatalysis or surfactant synthesis

Detailed Structural and Functional Analysis

Reactivity and Alkylating Potential

  • HN1 Hydrochloride : The two β-chloroethyl groups enable rapid cyclization to form aziridinium ions, which alkylate nucleophilic sites (e.g., DNA guanine N7). The 3-chlorobenzyl group enhances lipophilicity, facilitating membrane penetration .
  • HN2 (Mechlorethamine) : The methyl group reduces steric hindrance compared to HN1’s benzyl group, leading to faster hydrolysis and higher toxicity. This makes HN2 more potent in clinical oncology .
  • HN3 Analogs : With only one β-chloroethyl group, these compounds exhibit slower alkylation kinetics, reducing cytotoxicity but improving stability for synthetic applications .

Solubility and Stability

  • HN1 Hydrochloride : High water solubility due to the hydrochloride salt. Stability decreases in alkaline conditions, promoting aziridinium formation .
  • [2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride: The phenoxy group introduces aromaticity, reducing water solubility compared to HN1 but enhancing binding to hydrophobic targets like neurotransmitter transporters .

Biological Activity

2-Chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride is a compound categorized under nitrogen mustards, which are known for their potent biological activities, particularly in the field of oncology and as chemical warfare agents. This article explores the biological activity of this compound, focusing on its mechanisms, toxicity, and potential therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 538-07-8
  • Molecular Formula: C10H13Cl2N·HCl
  • Molecular Weight: 236.08 g/mol

Nitrogen mustards, including 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine, act primarily as alkylating agents. They exert their effects by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial in both their therapeutic use in cancer treatment and their role as toxic agents.

Alkylation Process

  • Formation of Reactive Species: The compound undergoes hydrolysis to form a highly reactive aziridinium ion.
  • DNA Interaction: The aziridinium ion reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.
  • Cross-Linking: This reaction can lead to interstrand cross-links, preventing DNA separation during replication.

Biological Activity and Toxicity

The biological activity of this compound is characterized by its cytotoxic effects, which have been extensively studied in various models.

Cytotoxic Effects

Research indicates that nitrogen mustards can induce significant cytotoxicity in cancer cells. For example:

  • Case Study 1: In vitro studies demonstrated that 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic potential.
  • Case Study 2: Animal studies have shown that administration leads to weight loss and histopathological changes in organs such as the liver and spleen, consistent with systemic toxicity observed in nitrogen mustard exposure .

Toxicological Profile

The compound is classified as highly toxic, with potential effects including:

  • Dermal Irritation: Can cause severe skin burns upon contact.
  • Systemic Toxicity: Exposure can lead to hematological toxicity, including leukopenia and thrombocytopenia.
  • Carcinogenic Potential: As an alkylating agent, it poses risks for secondary malignancies due to DNA damage.
Toxicological EffectDescription
Skin IrritationSevere burns upon contact
Hematological ToxicityDecreased white blood cell count
Carcinogenic RiskPotential for secondary cancers

Therapeutic Applications

Despite its toxicity, the alkylating properties of nitrogen mustards make them valuable in chemotherapy regimens for various cancers. The following therapeutic applications have been noted:

  • Combination Therapy: Enhances the efficacy of other chemotherapeutic agents like doxorubicin and melphalan .
  • Targeted Cancer Treatment: Research is ongoing into modifying nitrogen mustards to improve selectivity and reduce systemic toxicity.

Properties

Molecular Formula

C11H16Cl3N

Molecular Weight

268.6 g/mol

IUPAC Name

2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10;/h3-5,8H,2,6-7,9H2,1H3;1H

InChI Key

FHBBSBIIFABZMX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)CC1=CC(=CC=C1)Cl.Cl

Origin of Product

United States

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